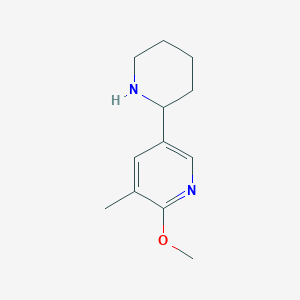
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be done using methyl iodide and a base.
Piperidinyl Group Addition: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Halogenated pyridine intermediates, piperidine derivatives, bases like sodium hydroxide.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines.
Scientific Research Applications
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group enhances its binding affinity, while the methoxy and methyl groups contribute to its overall chemical stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyridine: Lacks the piperidinyl group, resulting in different chemical and biological properties.
3-Methyl-5-(piperidin-2-yl)pyridine:
2-Methoxy-5-(piperidin-2-yl)pyridine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidinyl group enhances its potential as a pharmacophore, while the methoxy and methyl groups contribute to its overall stability and reactivity.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-3-methyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-7-10(8-14-12(9)15-2)11-5-3-4-6-13-11/h7-8,11,13H,3-6H2,1-2H3 |
InChI Key |
MPUFJIBZIBBTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















